4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate

Catalog No.
S13038553
CAS No.
189027-29-0
M.F
C20H19NO2
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate

CAS Number

189027-29-0

Product Name

4-Cyanophenyl 4-(hex-5-EN-1-YL)benzoate

IUPAC Name

(4-cyanophenyl) 4-hex-5-enylbenzoate

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C20H19NO2/c1-2-3-4-5-6-16-7-11-18(12-8-16)20(22)23-19-13-9-17(15-21)10-14-19/h2,7-14H,1,3-6H2

InChI Key

LPVGXWGQUXYZEV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

4-Cyanophenyl 4-(hex-5-en-1-yl)benzoate is a chemical compound characterized by its unique structure, which includes a cyanophenyl group and a hex-5-en-1-yl side chain attached to a benzoate moiety. This compound is part of the benzoate ester family, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the cyano group enhances its potential reactivity and biological activity, making it a subject of interest in various fields.

Involving 4-cyanophenyl 4-(hex-5-en-1-yl)benzoate typically include:

  • Esterification: The formation of the benzoate ester from benzoic acid and an alcohol, which can be catalyzed by acid or base.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
  • Addition Reactions: The double bond in the hex-5-en-1-yl side chain can undergo addition reactions, allowing for further functionalization.

These reactions are crucial for synthesizing derivatives with enhanced properties or specific functions.

Research on compounds similar to 4-cyanophenyl 4-(hex-5-en-1-yl)benzoate indicates that such structures often exhibit significant biological activities. The presence of the cyano group is associated with various pharmacological effects, including:

  • Antimicrobial Activity: Compounds with similar structures have shown activity against bacteria and fungi.
  • Antiviral Properties: Some derivatives have been evaluated for their effectiveness against viral infections, particularly as potential inhibitors of viral enzymes.
  • Antioxidant Effects: Many benzoate esters possess antioxidant properties, contributing to their potential use in pharmaceutical formulations.

The synthesis of 4-cyanophenyl 4-(hex-5-en-1-yl)benzoate can be approached through several methods:

  • Esterification Reaction:
    • Reacting 4-cyanobenzoic acid with hex-5-en-1-ol in the presence of a catalyst (e.g., sulfuric acid) to form the ester.
  • Coupling Reactions:
    • Utilizing coupling reactions such as Suzuki or Heck reactions to introduce the hex-5-en-1-yl group onto the benzoate framework.
  • Functional Group Modification:
    • Starting from simpler benzoate esters and modifying them through nucleophilic substitution or addition reactions to introduce the desired functional groups.

These methods allow for the efficient synthesis of this compound with controlled functionalization.

4-Cyanophenyl 4-(hex-5-en-1-yl)benzoate has several potential applications:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery due to their biological activity.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides.
  • Material Science: As a building block in polymer chemistry, it could be used to synthesize novel materials with specific properties.

Interaction studies involving 4-cyanophenyl 4-(hex-5-en-1-yl)benzoate focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level, potentially revealing its mechanism of action and guiding further modifications for improved efficacy.

Several compounds share structural similarities with 4-cyanophenyl 4-(hex-5-en-1-yl)benzoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Cyanophenyl 4-(hex-5-en-1-yl)benzoateCyano group, hexenyl side chainAntimicrobial potentialUnique combination of features
Ethyl 4-cyanobenzoateEthyl ester instead of hexenylModerate antimicrobialLacks double bond reactivity
Benzyl 4-cyanobenzoateBenzyl group instead of hexenylVariesMore stable but less reactive
4-Cyanophenyl butanoateShorter aliphatic chainAntiviral propertiesShorter chain may limit biological activity
Hexenoyl derivative of benzoic acidSimilar backbone but different substituentsVariesDifferent reactivity due to structure

The unique combination of a cyano group and an extended aliphatic chain distinguishes 4-cyanophenyl 4-(hex-5-en-1-yl)benzoate from its counterparts, potentially leading to enhanced biological activity and versatility in applications.

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Exact Mass

305.141578849 g/mol

Monoisotopic Mass

305.141578849 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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